molecular formula C7H11N3O2S B12917398 2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine CAS No. 89587-78-0

2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12917398
CAS No.: 89587-78-0
M. Wt: 201.25 g/mol
InChI Key: RBMDIALURBOXGV-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two methoxy groups at positions 2 and 6, a methylthio group at position 5, and an amino group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxypyrimidine with methylthiolating agents under controlled conditions to introduce the methylthio group at position 5. Subsequent amination at position 4 can be achieved using ammonia or amine derivatives under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-viral agents.

    Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of viral DNA .

Comparison with Similar Compounds

    2,4,6-Trimethoxypyrimidine: Similar structure but with an additional methoxy group at position 4.

    2,6-Dimethoxypyrimidine: Lacks the methylthio and amino groups.

    5-Methylthio-2,4-diaminopyrimidine: Contains an additional amino group at position 2.

Uniqueness: 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylthio groups, along with the amino group, allows for diverse chemical reactivity and potential biological activities .

Properties

CAS No.

89587-78-0

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3O2S/c1-11-6-4(13-3)5(8)9-7(10-6)12-2/h1-3H3,(H2,8,9,10)

InChI Key

RBMDIALURBOXGV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1SC)N)OC

Origin of Product

United States

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